Physicochemical Profiling and Synthetic Methodologies of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine
Physicochemical Profiling and Synthetic Methodologies of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine
Executive Summary
3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (C12H17N3O2) is a highly functionalized, sterically hindered heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. The molecule features a unique push-pull electronic system: a strongly electron-withdrawing nitro group at the 5-position and a bulky, electron-donating 2-methylpiperidine moiety at the 2-position. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven protocols for both its synthesis and analytical characterization.
Structural Profiling & Molecular Descriptors
The physicochemical behavior of this compound is dictated by the interplay between electronic delocalization and steric hindrance. The 5-nitro group drastically reduces the electron density of the pyridine ring, shifting the primary basic center to the piperidine nitrogen. However, the steric clash between the 3-methyl group on the pyridine ring and the 2'-methyl group on the piperidine ring restricts the coplanarity of the system, limiting resonance and maintaining a highly lipophilic profile.
Quantitative Physicochemical Data
| Parameter | Value / Prediction | Causality & Structural Rationale |
| Molecular Formula | C12H17N3O2 | Core composition. |
| Molecular Weight | 235.28 g/mol | Optimal for fragment-based or lead-like drug discovery. |
| Appearance | Yellow crystalline solid | Nitro-aromatic conjugation absorbs in the near-UV/blue region, reflecting yellow light[1]. |
| pKa (Pyridine N) | < 2.0 | The strongly electron-withdrawing 5-nitro group depletes electron density from the pyridine nitrogen, rendering it practically non-basic under physiological conditions[2][3]. |
| pKa (Piperidine N) | 4.5 – 5.5 | The primary basic center. Its basicity is attenuated by the electron-deficient nitropyridyl ring, but steric twisting prevents full lone-pair delocalization. |
| LogP (Lipophilicity) | 3.5 – 4.0 | High lipophilicity driven by the bulky piperidine ring and dual methyl substitutions, resulting in poor aqueous solubility at neutral pH. |
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. The pyridine ring, inherently electron-deficient, is highly activated by the 5-nitro group, which stabilizes the anionic intermediate (Meisenheimer complex) through resonance[4][5].
Causality in Reaction Design
While the 5-nitro group provides excellent electronic activation for the leaving group at the 2-position, the 3-methyl group introduces severe steric hindrance. Therefore, standard room-temperature SNAr conditions will fail. The protocol below utilizes elevated thermal energy and a polar aprotic solvent to overcome the activation energy barrier associated with the steric clash between the incoming 2-methylpiperidine and the ortho-methyl group[5].
Step-by-Step SNAr Protocol
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Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2-chloro-3-methyl-5-nitropyridine (1.0 eq).
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Solvation: Dissolve the substrate in anhydrous Dimethylformamide (DMF) to achieve a 0.1 M concentration. DMF is chosen to stabilize the charged Meisenheimer intermediate[5].
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction.
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Nucleophile Addition: Add 2-methylpiperidine (1.2 eq) dropwise at room temperature.
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Thermal Activation: Heat the reaction mixture to 85 °C. Maintain this temperature for 4–6 hours, monitoring the consumption of the starting material via LC-MS.
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Isolation: Upon completion, cool the mixture to room temperature and quench by pouring into ice water. The highly lipophilic product will precipitate.
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Purification: Filter the yellow precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from an ethanol/water mixture to yield the pure compound.
SNAr mechanism forming 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine.
Analytical Characterization: Acid-Base Equilibria (pKa Determination)
Accurate determination of the macroscopic pKa is critical for predicting the compound's absorption and distribution. Because the neutral free base of this compound is highly lipophilic (LogP ~3.8), it will precipitate in purely aqueous buffers at pH > 6.0.
To create a self-validating system , we must employ a UV-metric titration coupled with a cosolvent extrapolation method (Yasuda-Shedlovsky). This ensures that solubility artifacts do not skew the spectrophotometric data[6][7].
Step-by-Step UV-Metric Protocol
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Stock Preparation: Prepare a 10 mM stock solution of the purified compound in analytical-grade DMSO[7].
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Cosolvent Matrix Setup: Prepare three distinct titration vessels containing ionic-strength adjusted water (0.15 M KCl) mixed with methanol at 30%, 40%, and 50% by volume[6][7].
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Analyte Injection: Inject the DMSO stock into the automated titrator vessels (e.g., Sirius T3) to achieve a final analyte concentration of 50 μM[6].
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Titration: Titrate the solutions from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH[6][7].
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Spectroscopic Monitoring: Continuously record the multi-wavelength UV absorbance from 250 nm to 450 nm. The protonation/deprotonation of the piperidine nitrogen alters the electronic environment of the conjugated nitropyridine system, yielding distinct isosbestic points[7][8].
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Data Extrapolation: Calculate the apparent pKa (psKa) for each cosolvent ratio. Plot the psKa values against the dielectric constant of the methanol/water mixtures. Extrapolate the linear regression to 0% methanol to derive the true, artifact-free aqueous pKa[6][7].
pH-dependent ionization states of the piperidine nitrogen.
References
- Benchchem: 2-Amino-5-nitropyridin-3-ol Properties.
- ChemicalBook: 4214-76-0 | CAS DataBase.
- Vulcanchem: 4-Hydroxy-3-nitropyridine - Chemical Identity and Basic Properties.
- Wikipedia: Nucleophilic aromatic substitution.
- Benchchem: Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
- PMC (NIH): pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments.
- Scirp.org: Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH.
- Drug Design Data Resource: pKa-Prediction methodologies.
Sources
- 1. 4-Hydroxy-3-nitropyridine (15590-90-6) for sale [vulcanchem.com]
- 2. 2-Amino-5-nitropyridin-3-ol | 908248-27-1 | Benchchem [benchchem.com]
- 3. 4214-76-0 | CAS DataBase [m.chemicalbook.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D3R | [drugdesigndata.org]
- 8. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
